REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].IC.[F:9][C:10]1[CH:20]=[CH:19][C:13]([CH:14]([OH:18])[C:15]([OH:17])=[O:16])=[CH:12][CH:11]=1>CN(C)C=O.O.C(OCC)(=O)C>[F:9][C:10]1[CH:20]=[CH:19][C:13]([CH:14]([OH:18])[C:15]([O:17][CH3:1])=[O:16])=[CH:12][CH:11]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.37 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(C(=O)O)O)C=C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting mixture at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature over night
|
Type
|
ADDITION
|
Details
|
Pour the reaction mixture over ice
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer three times with ethyl acetate
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with cold water and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(C(=O)OC)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].IC.[F:9][C:10]1[CH:20]=[CH:19][C:13]([CH:14]([OH:18])[C:15]([OH:17])=[O:16])=[CH:12][CH:11]=1>CN(C)C=O.O.C(OCC)(=O)C>[F:9][C:10]1[CH:20]=[CH:19][C:13]([CH:14]([OH:18])[C:15]([O:17][CH3:1])=[O:16])=[CH:12][CH:11]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.37 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(C(=O)O)O)C=C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting mixture at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature over night
|
Type
|
ADDITION
|
Details
|
Pour the reaction mixture over ice
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer three times with ethyl acetate
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with cold water and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(C(=O)OC)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |